4-(Pyridin-2-ylsulfanyl)benzaldehyde
Overview
Description
4-(Pyridin-2-ylsulfanyl)benzaldehyde is an organic compound with the molecular formula C12H9NOS and a molecular weight of 215.27 g/mol It is characterized by the presence of a benzaldehyde group attached to a pyridin-2-ylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-ylsulfanyl)benzaldehyde typically involves the reaction of 2-mercaptopyridine with 4-formylbenzenesulfonyl chloride under basic conditions . The reaction proceeds through the formation of a thioether linkage between the pyridine and benzaldehyde moieties. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-ylsulfanyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-2-ylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(Pyridin-2-ylsulfanyl)benzoic acid.
Reduction: 4-(Pyridin-2-ylsulfanyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pyridin-2-ylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in the development of metal complexes for biological applications.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-ylsulfanyl)benzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The pyridin-2-ylsulfanyl group can interact with metal ions, forming stable complexes that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-ylthio)benzaldehyde: Similar structure but with a thioether linkage instead of a sulfanyl group.
4-(Pyridin-2-ylsulfonyl)benzaldehyde: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties.
Uniqueness
4-(Pyridin-2-ylsulfanyl)benzaldehyde is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it a valuable compound for specific applications in synthesis and research.
Properties
IUPAC Name |
4-pyridin-2-ylsulfanylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWWZCAPLXRJDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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